molecular formula C25H25ClN4O3 B5003540 N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B5003540
M. Wt: 464.9 g/mol
InChI Key: INGNQIRKKDRQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that features a piperazine ring, a nitro group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Mannich reaction, which is used to incorporate the piperazine moiety into the compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is also common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: Aromatic substitution reactions can occur, particularly on the benzene rings.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and strong acids or bases for hydrolysis. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and aromatic substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3/c1-18-2-6-20(7-3-18)25(31)29-14-12-28(13-15-29)22-10-11-24(30(32)33)23(16-22)27-17-19-4-8-21(26)9-5-19/h2-11,16,27H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGNQIRKKDRQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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